molecular formula C12H10F4O2 B7994870 3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclopropyl ketone

3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclopropyl ketone

Cat. No.: B7994870
M. Wt: 262.20 g/mol
InChI Key: UNURPQALDOZZHT-UHFFFAOYSA-N
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Description

3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclopropyl ketone is an organic compound characterized by the presence of a cyclopropyl ketone group attached to a phenyl ring, which is further substituted with a tetrafluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclopropyl ketone typically involves the following steps:

    Formation of the Tetrafluoroethoxy Group: The tetrafluoroethoxy group can be introduced through the reaction of a suitable phenol derivative with a tetrafluoroethanol reagent under basic conditions.

    Cyclopropyl Ketone Formation: The cyclopropyl ketone moiety can be synthesized via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Coupling Reactions: The final step involves coupling the tetrafluoroethoxy-substituted phenyl ring with the cyclopropyl ketone group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclopropyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives, depending on the reagents used.

Scientific Research Applications

3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclopropyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclopropyl ketone involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The cyclopropyl ketone moiety may also play a role in its reactivity and interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1,2,2-Tetrafluoroethoxy)aniline: Similar in structure but contains an aniline group instead of a cyclopropyl ketone.

    1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether: Another fluorinated compound with different functional groups.

Uniqueness

Its structural features make it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O2/c13-11(14)12(15,16)18-9-3-1-2-8(6-9)10(17)7-4-5-7/h1-3,6-7,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNURPQALDOZZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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